
4-bromo-2-iodo-1H-indole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of bromine and iodine atoms at the 4th and 2nd positions, respectively, on the indole ring, along with a carboxylic acid group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-iodo-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-iodoindole, followed by carboxylation at the 7th position. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-iodo-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Bromo-2-iodo-1H-indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-iodo-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparación Con Compuestos Similares
- 4-Bromo-1H-indole-7-carboxylic acid
- 2-Iodo-1H-indole-7-carboxylic acid
- 4-Bromo-2-chloro-1H-indole-7-carboxylic acid
Comparison: Compared to these similar compounds, 4-bromo-2-iodo-1H-indole-7-carboxylic acid is unique due to the presence of both bromine and iodine atomsFor example, the combination of bromine and iodine can provide unique electronic and steric properties that influence the compound’s behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C9H5BrINO2 |
|---|---|
Peso molecular |
365.95 g/mol |
Nombre IUPAC |
4-bromo-2-iodo-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrINO2/c10-6-2-1-4(9(13)14)8-5(6)3-7(11)12-8/h1-3,12H,(H,13,14) |
Clave InChI |
YQNWXDNNYSPFRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=C(NC2=C1C(=O)O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


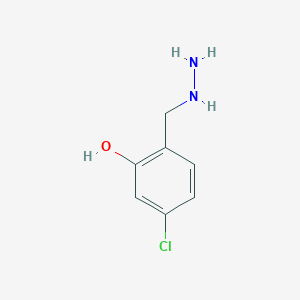
![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
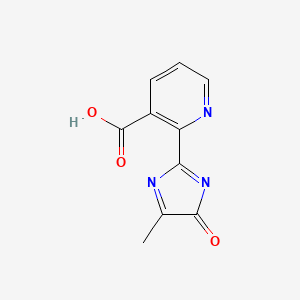
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
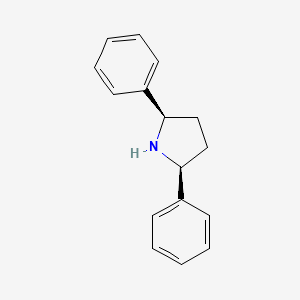
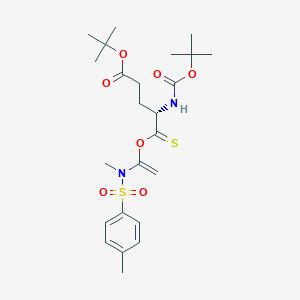

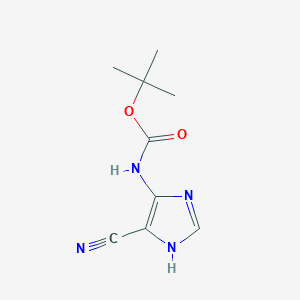
![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)

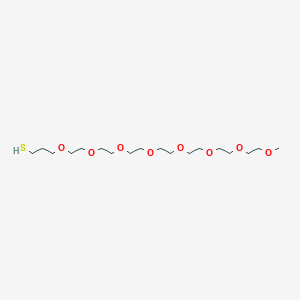

![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)

